

Target Specificity of AMG-900: An In-depth Technical Guide

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Compound of Interest

Compound Name: Aurora kinase-IN-1

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-900 is a potent, orally bioavailable, and highly selective small-molecule inhibitor of the Aurora kinase family.[1][2][3] Aurora kinases (A, B, and C) are serine/threonine kinases that play crucial roles in the regulation of mitosis, and their overexpression is frequently associated with various human cancers.[1][3] This technical guide provides a comprehensive overview of the target specificity of AMG-900, detailing its inhibitory activity against Aurora kinases and potential off-target effects. The information presented herein is intended to support researchers and drug development professionals in the evaluation and application of this compound in preclinical and clinical settings.

Core Target Specificity

AMG-900 is a pan-Aurora kinase inhibitor, demonstrating low nanomolar potency against all three family members.[2][4][5] It functions as an ATP-competitive inhibitor, binding to the kinase domain and preventing the phosphorylation of downstream substrates.[2][4] In cellular assays, AMG-900 effectively inhibits the autophosphorylation of Aurora A and Aurora B, as well as the phosphorylation of histone H3 on serine 10, a direct substrate of Aurora B.[2][4][6] The predominant cellular phenotype observed upon treatment with AMG-900 is consistent with robust Aurora B inhibition, leading to the failure of cytokinesis, endoreduplication (the replication of the genome in the absence of cell division), and the formation of polyploid cells, which ultimately undergo apoptosis.[6][7]

Quantitative Analysis of Inhibitory Potency

The inhibitory activity of AMG-900 has been quantified against the Aurora kinases and a broad panel of other kinases to determine its selectivity profile. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values are summarized in the tables below.

Table 1: Inhibitory Potency of AMG-900 against Aurora Kinases

Target	IC50 (nM)	Assay Type	Reference
Aurora A	5	Cell-free assay	[4]
Aurora B	4	Cell-free assay	[4]
Aurora C	1	Cell-free assay	[4]

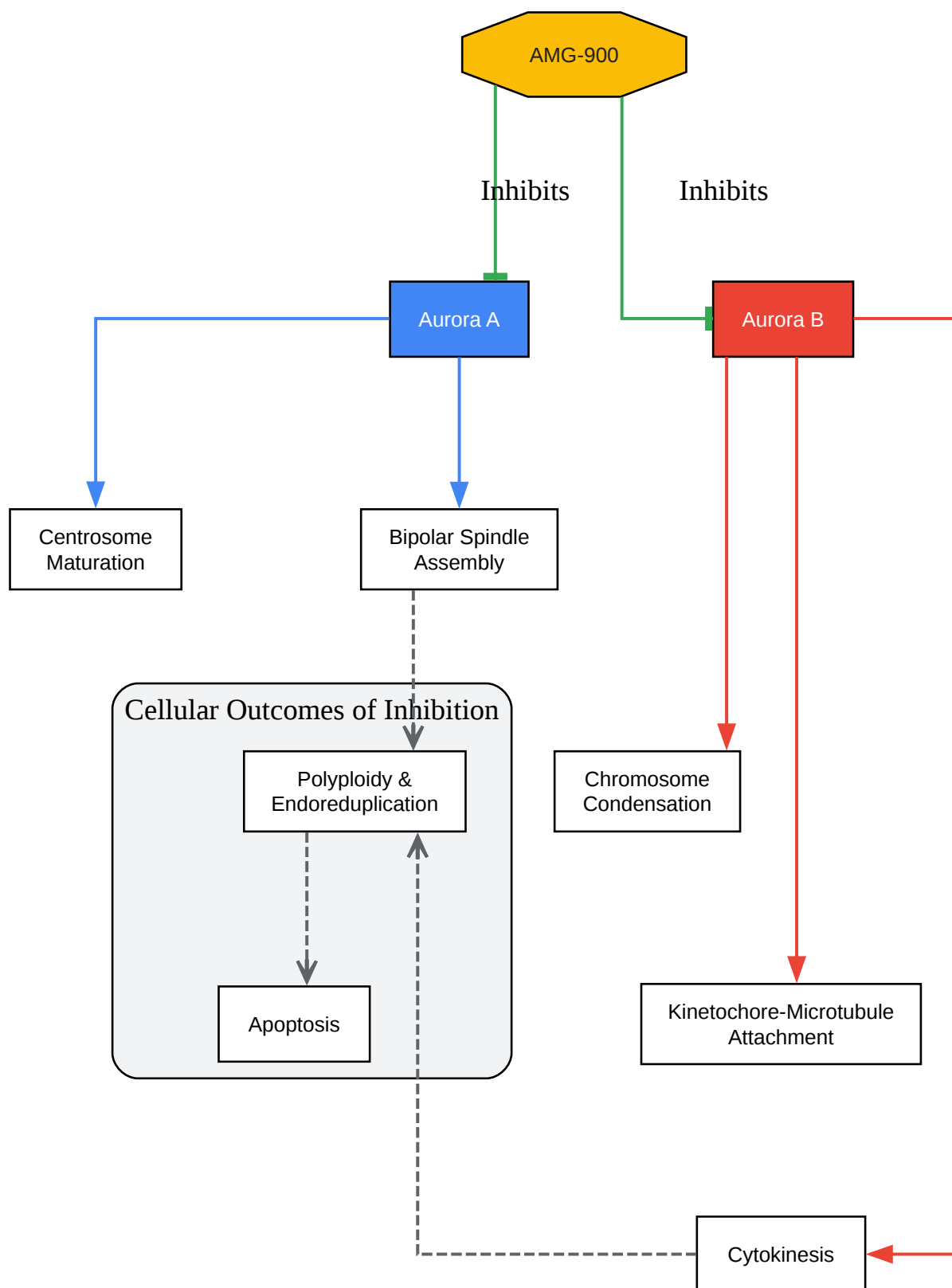
Table 2: Off-Target Kinase Profile of AMG-900

Target	IC50 / Kd (nM)	Assay Type	Reference
p38α	53	Cell-free assay	[4]
TYK2	220	Cell-free assay	[8]
JNK2	>10-fold selective vs Aurora kinases	Cell-free assay	[4]
Met	>10-fold selective vs Aurora kinases	Cell-free assay	[4]
Tie2	>10-fold selective vs Aurora kinases	Cell-free assay	[4]
DDR1	< 50 (Kd)	Competition binding assay	[6]
DDR2	< 50 (Kd)	Competition binding assay	[6]
LTK	< 50 (Kd)	Competition binding assay	[6]

A kinome scan against 353 distinct kinases revealed that AMG-900 has a highly selective profile, with significant activity primarily directed against the Aurora kinase family.[4][6]

Signaling Pathway and Mechanism of Action

Aurora kinases are integral to the proper execution of mitosis. Aurora A is involved in centrosome maturation and separation and the formation of the bipolar spindle. Aurora B, as part of the chromosomal passenger complex, regulates chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. Inhibition of these kinases by AMG-900 disrupts these processes, leading to mitotic catastrophe and cell death.



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Figure 1: Simplified Aurora Kinase Signaling Pathway and Inhibition by AMG-900.

Experimental Protocols

The characterization of AMG-900's target specificity involves a combination of biochemical and cellular assays.

Biochemical Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay directly measures the enzymatic activity of purified kinases in the presence of an inhibitor.

- Reagents and Materials:
 - Purified recombinant Aurora A, B, or C kinase.
 - Specific peptide substrate for the kinase.
 - ATP.
 - AMG-900 at various concentrations.
 - HTRF detection reagents (e.g., europium cryptate-labeled anti-phospho-substrate antibody and XL665-labeled streptavidin).
 - Assay buffer.
 - Microplates suitable for HTRF.
- Procedure:
 1. Prepare serial dilutions of AMG-900.
 2. In a microplate, combine the kinase, peptide substrate, and AMG-900 dilution (or vehicle control).
 3. Initiate the kinase reaction by adding ATP.
 4. Incubate at room temperature for a specified time (e.g., 60 minutes).

5. Stop the reaction and add the HTRF detection reagents.
6. Incubate to allow for antibody binding.
7. Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths.
8. Calculate the HTRF ratio and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Western Blot for Phospho-Histone H3

This assay assesses the inhibition of Aurora B activity within cells by measuring the phosphorylation of its substrate, histone H3.

- Reagents and Materials:
 - Human tumor cell line (e.g., HeLa, HCT116).[\[6\]](#)
 - Cell culture medium and supplements.
 - AMG-900.
 - Lysis buffer.
 - Primary antibodies: anti-phospho-histone H3 (Ser10), anti-total histone H3, anti- β -actin (loading control).
 - Secondary antibodies (HRP-conjugated).
 - Chemiluminescent substrate.
 - SDS-PAGE and Western blotting equipment.
- Procedure:
 1. Plate cells and allow them to adhere overnight.
 2. Treat cells with various concentrations of AMG-900 for a specified time (e.g., 3-6 hours).[\[6\]](#)

3. Harvest and lyse the cells.
4. Determine protein concentration of the lysates.
5. Separate proteins by SDS-PAGE and transfer to a membrane.
6. Block the membrane and incubate with the primary antibodies.
7. Wash and incubate with the appropriate secondary antibodies.
8. Add the chemiluminescent substrate and image the blot.
9. Quantify band intensities to determine the dose-dependent inhibition of histone H3 phosphorylation.

Cellular Assay: Flow Cytometry for DNA Content Analysis

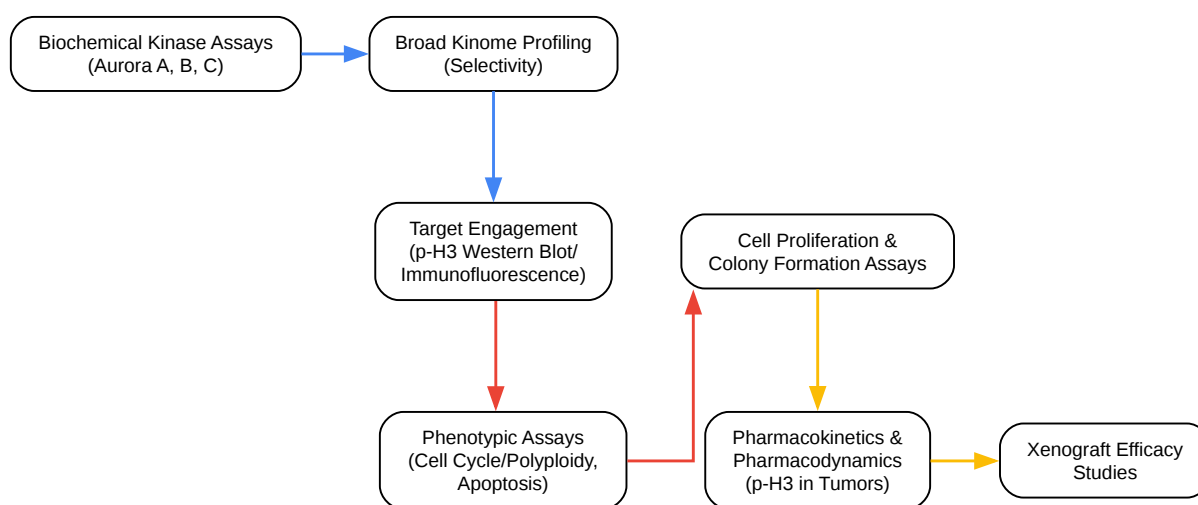
This method is used to quantify the increase in polyploid cells, a hallmark of Aurora B inhibition.

- Reagents and Materials:
 - Human tumor cell line.
 - AMG-900.
 - Propidium iodide (PI) staining solution with RNase.
 - Phosphate-buffered saline (PBS).
 - Flow cytometer.
- Procedure:
 1. Treat cells with AMG-900 for an extended period (e.g., 48 hours).[\[6\]](#)
 2. Harvest both adherent and floating cells.
 3. Wash cells with PBS and fix in cold ethanol.

4. Rehydrate the cells and treat with RNase.
5. Stain the cells with PI.
6. Analyze the samples on a flow cytometer to determine the DNA content (2N, 4N, >4N).
7. Quantify the percentage of cells with >4N DNA content as an indicator of polyploidy.

Experimental Workflow for Inhibitor Characterization

The comprehensive evaluation of an Aurora kinase inhibitor like AMG-900 follows a structured workflow, from initial biochemical screening to in vivo efficacy studies.



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Figure 2: General Experimental Workflow for Characterizing an Aurora Kinase Inhibitor.

Conclusion

AMG-900 is a potent and selective pan-Aurora kinase inhibitor with a well-defined target profile. Its primary mechanism of action involves the inhibition of Aurora A and B, leading to mitotic

disruption, polyploidy, and apoptosis in cancer cells. The high degree of selectivity of AMG-900 for the Aurora kinase family minimizes broad off-target effects, making it a valuable tool for both basic research into mitotic processes and as a potential therapeutic agent in oncology. The experimental protocols outlined in this guide provide a framework for the robust evaluation of its and other similar inhibitors' target specificity and cellular activity.

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